molecular formula C20H23Cl2N3O2S B2979768 4-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215724-56-3

4-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2979768
CAS No.: 1215724-56-3
M. Wt: 440.38
InChI Key: DGJSNTPCSWLZMB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-chlorophenyl group, a 3-(dimethylamino)propyl chain, and a 4-methoxybenzo[d]thiazol-2-yl moiety. Its molecular formula is C₂₁H₂₃ClN₄O₂S₂, with a molecular weight of 463.0 . The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

4-chloro-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)12-5-13-24(19(25)14-8-10-15(21)11-9-14)20-22-18-16(26-3)6-4-7-17(18)27-20;/h4,6-11H,5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJSNTPCSWLZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, a complex organic compound, exhibits significant biological activity that has garnered attention in medicinal chemistry. Its structure integrates various pharmacophores, indicating potential multifaceted mechanisms of action. This article explores its biological activity, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN3O2SC_{22}H_{23}ClN_3O_2S with a molecular weight of approximately 496.47 g/mol. The compound features several key functional groups:

  • Chloro group : Enhances lipophilicity and may influence receptor interactions.
  • Dimethylamino propyl chain : Contributes to the compound's basicity and potential interactions with biological targets.
  • Methoxybenzo[d]thiazole moiety : Implicated in diverse biological activities, particularly in cancer treatment.

Research indicates that this compound may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate GPCR signaling pathways, which are crucial for many physiological processes .
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions .

Pharmacological Studies

  • Anticancer Activity :
    • A study demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in tumor cells through the activation of intrinsic apoptotic pathways .
  • Antimicrobial Properties :
    • Research has indicated potential antimicrobial effects, with the compound showing activity against specific bacterial strains. This suggests its utility in developing new antibiotics or adjuvants for existing therapies .

Case Studies

StudyFindings
Pendergrass et al. (2021)Identified significant inhibition of Type III secretion systems in pathogenic bacteria at concentrations correlating with the compound's structure .
Lu et al. (2015)Highlighted the role of similar thiazole derivatives as adenosine receptor antagonists, suggesting a pathway for neurological applications .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues and their molecular characteristics:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-chlorophenyl, 4-methoxybenzo[d]thiazol-2-yl, 3-(dimethylamino)propyl C₂₁H₂₃ClN₄O₂S₂ 463.0 Hydrochloride salt; benzothiazole and chloro groups enhance lipophilicity .
N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride 3,4-dimethoxyphenyl, 4-methoxybenzo[d]thiazol-2-yl, 3-(dimethylamino)propyl C₂₂H₂₈ClN₃O₄S 466.0 Additional methoxy groups may increase electron density and solubility .
N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride 4-fluorophenyl, 4-methoxybenzo[d]thiazol-2-yl, 3-(dimethylamino)propyl C₂₀H₂₃ClFN₃O₂S 423.9 Fluorine substitution reduces steric bulk compared to chlorine .
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride Phenyl, 4-chlorobenzothiazol-2-yl, 3-(dimethylamino)propyl C₁₉H₂₀Cl₂N₄OS 410.4 Chlorine on benzothiazole instead of phenyl; lower molecular weight .
4-Chloro-N-[3-(dimethylamino)propyl]benzamide (Compound 15) 4-chlorophenyl, 3-(dimethylamino)propyl C₁₂H₁₆ClN₂O 254.7 Simplified structure lacking benzothiazole; studied for soluble guanylate cyclase activation .

Functional and Pharmacological Insights

  • Impact of Benzothiazole Substitution: The 4-methoxybenzo[d]thiazol-2-yl group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors, as benzothiazoles are known for their affinity to biological targets .
  • Role of Halogen Substituents :
    Chlorine (target compound) increases molecular weight and lipophilicity compared to fluorine (423.9 Da, C₂₀H₂₃ClFN₃O₂S ), which may influence membrane permeability and metabolic stability .

  • Dimethylaminopropyl Chain: This moiety is conserved across analogues and contributes to basicity, facilitating salt formation (e.g., hydrochloride) and improving aqueous solubility .
  • Biological Activity: The simplified analogue 4-Chloro-N-[3-(dimethylamino)propyl]benzamide (15) demonstrated activation of soluble guanylate cyclase (sGC), a key enzyme in vasodilation pathways .

Q & A

Basic Synthesis: What is the standard synthetic route for this compound?

The synthesis typically involves multi-step reactions, including amidation, cyclization, and salt formation. For example:

  • Amide coupling : React 4-chlorobenzoic acid derivatives with amines (e.g., 3-(dimethylamino)propylamine) using coupling agents like DCC or EDC in anhydrous solvents (e.g., DMF or DMSO) to form the benzamide core .
  • Thiazole formation : Introduce the 4-methoxybenzo[d]thiazol-2-yl group via cyclization of thiourea intermediates with α-halo ketones under reflux conditions in ethanol or DMSO .
  • Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol/water mixture) and crystallize .
    Key validation : Monitor reaction progress via TLC or HPLC; confirm purity (>95%) using HPLC and structural integrity via 1^1H/13^{13}C NMR .

Advanced Synthesis: How can coupling efficiency between the benzamide and thiazole moieties be optimized?

Optimization strategies include:

  • Solvent selection : Use high-polarity solvents (e.g., DMSO) to enhance solubility of intermediates, as demonstrated in hydrazide cyclization reactions .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions, analogous to methods used in thiazole-triazole hybrid synthesis .
  • Temperature control : Reflux at 80–100°C for 4–18 hours, depending on reactant stability, to maximize yield .
    Troubleshooting : If yields are low (<50%), consider alternative protecting groups (e.g., Boc for amines) or pre-activate carboxyl groups using chloroformate derivatives .

Basic Characterization: Which spectroscopic methods are critical for structural confirmation?

  • 1^1H/13^{13}C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, dimethylamino at δ 2.2–2.5 ppm) and carbon signals (e.g., carbonyl at ~165 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and thiazole C-N vibrations (~1500 cm1^{-1}) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
    Reference data : Compare experimental NMR shifts with computed spectra (e.g., using ChemDraw) to resolve ambiguities .

Advanced Characterization: How to address discrepancies between theoretical and experimental NMR data?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Elemental analysis : Verify C/H/N/S ratios (±0.3% deviation) to rule out impurities .
  • Tautomerism checks : For thiazole derivatives, assess possible keto-enol equilibria via variable-temperature NMR .
    Case study : In thiazole-triazole hybrids, unexpected downfield shifts in 1^1H NMR were attributed to intramolecular hydrogen bonding, resolved via NOESY .

Basic Biological Activity: What are potential biological targets for this compound?

  • Enzyme inhibition : Analogous compounds (e.g., trifluoromethyl-pyridinyl benzamides) target bacterial enzymes like acyl carrier protein synthase (AcpS), critical for fatty acid biosynthesis .
  • Antimicrobial assays : Screen against Gram-positive/negative bacteria using MIC assays (e.g., 1–256 µg/mL range) .
    Mechanistic insight : Hydrophobic substituents (e.g., 4-chlorophenyl) enhance membrane penetration, while the thiazole moiety chelates metal ions in enzyme active sites .

Advanced Biological Studies: How to design a target-specific enzyme inhibition assay?

  • Recombinant enzyme expression : Clone and purify target enzymes (e.g., AcpS) from E. coli or S. aureus .
  • Kinetic assays : Measure IC50_{50} values using NADH-coupled assays or fluorescence polarization .
  • Mutagenesis : Validate binding specificity by testing against enzyme mutants (e.g., active-site cysteine-to-alanine substitutions) .
    Data interpretation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Data Contradiction: How to resolve conflicting elemental analysis results?

  • Repeat synthesis : Ensure stoichiometric ratios (e.g., 1:1 for HCl salt) and exclude hygroscopic impurities .
  • Alternative techniques : Use X-ray crystallography to confirm molecular geometry or HRMS for exact mass validation .
    Example : In thiazole derivatives, a 0.5% deviation in carbon content was traced to incomplete crystallization; recrystallization from ethanol/water resolved the issue .

Reaction Mechanism: What pathways govern its chemical reactivity?

  • Nucleophilic substitution : Chlorine at the 4-position of benzamide undergoes displacement with amines or thiols in polar aprotic solvents .
  • Oxidation : The thiazole sulfur may oxidize to sulfoxide/sulfone derivatives under strong oxidizing agents (e.g., mCPBA) .
    Advanced analysis : Use DFT calculations (e.g., Gaussian) to model transition states or isotopic labeling (18^{18}O in amides) to track reaction pathways .

Stability Studies: How to assess shelf-life under varying conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
  • Analytical monitoring : Quantify degradation products (e.g., hydrolyzed amides) via UPLC-MS .
    Key finding : Hydrochloride salts generally exhibit higher stability than free bases in aqueous buffers (pH 4–6) .

Advanced Applications: How to explore its use in peptidomimetics or metal complexes?

  • Peptidomimetic design : Replace peptide bonds with thiazole rings; assess protease resistance via trypsin/chymotrypsin assays .
  • Metal chelation : Screen for coordination with Cu(II)/Zn(II) using UV-Vis titration (e.g., ligand-to-metal charge transfer bands at 300–400 nm) .
    Case study : Thiazole-crown ether hybrids showed enhanced ionophoric activity in membrane transport assays .

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